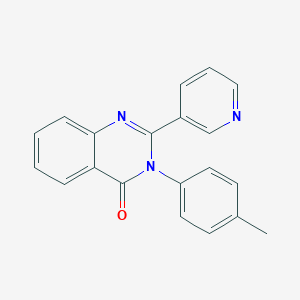![molecular formula C17H15NO2 B224143 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene, also known as DAPTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. DAPTA is a peptide molecule that has shown promising results in the treatment of various diseases, including HIV and cancer. In
Wirkmechanismus
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene exerts its effects by binding to specific receptors on the surface of cells. The binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to these receptors triggers various signaling pathways that lead to the desired biological effect. For example, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CD4 receptor on T-cells inhibits the entry of HIV into host cells. Similarly, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CXCR4 receptor on cancer cells induces apoptosis.
Biochemical and Physiological Effects
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have various biochemical and physiological effects. In addition to its antiviral and anticancer effects, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have anti-inflammatory properties. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its specificity for certain receptors. This specificity allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, one of the limitations of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene. One area of focus is the optimization of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's pharmacokinetic properties to improve its effectiveness in vivo. This can be achieved through the development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene analogs or the use of drug delivery systems. Another area of focus is the exploration of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of new synthesis methods for 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can improve its availability for research purposes and facilitate its translation into clinical practice.
Conclusion
In conclusion, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that has shown promising results in scientific research for its potential applications in medicine. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's specificity for certain receptors allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging, and its relatively short half-life can limit its effectiveness in vivo. Nevertheless, the future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene are promising, and further studies are needed to fully explore its potential in medicine.
Synthesemethoden
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is cleaved from the resin using a suitable cleavage agent, purified, and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been extensively studied in scientific research for its potential applications in medicine. One of the most promising applications of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is in the treatment of HIV. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to inhibit the entry of HIV into host cells by binding to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from attaching to the host cell and entering it, thereby inhibiting the replication of the virus.
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has also shown potential in the treatment of cancer. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can induce apoptosis (programmed cell death) in cancer cells by binding to the CXCR4 receptor on the surface of cancer cells. This binding triggers a signaling pathway that leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Eigenschaften
Produktname |
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2,9-dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C17H15NO2/c1-2-7-13-12(6-1)16-10-5-11-17(16,18-13)20-15-9-4-3-8-14(15)19-16/h1-4,6-9,18H,5,10-11H2 |
InChI-Schlüssel |
UTXNQJRJUGZCKH-UHFFFAOYSA-N |
SMILES |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
Kanonische SMILES |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
